Cas no 2679824-23-6 (benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate)

Benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate is a specialized nucleoside analogue intermediate with significant utility in pharmaceutical synthesis. Its key structural features include a chiral oxathiolane ring and a carbamate-protected pyrimidine moiety, which enhance its stability and reactivity in targeted drug development. This compound is particularly valuable in the preparation of antiviral agents, owing to its ability to mimic natural nucleosides and interfere with viral replication. The hydroxymethyl group and stereochemical configuration (2R,5S) further contribute to its selectivity and binding affinity. Its well-defined purity and consistent performance make it a reliable building block for research and industrial applications in medicinal chemistry.
benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate structure
2679824-23-6 structure
商品名:benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
CAS番号:2679824-23-6
MF:C16H17N3O5S
メガワット:363.38828253746
CID:5618689
PubChem ID:165932264

benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
    • EN300-28300137
    • 2679824-23-6
    • benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
    • インチ: 1S/C16H17N3O5S/c20-8-14-24-13(10-25-14)19-7-6-12(17-15(19)21)18-16(22)23-9-11-4-2-1-3-5-11/h1-7,13-14,20H,8-10H2,(H,17,18,21,22)/t13-,14+/m0/s1
    • InChIKey: CPNOFQDQAHXVHS-UONOGXRCSA-N
    • ほほえんだ: S1[C@H](CO)O[C@@H](C1)N1C(N=C(C=C1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 363.08889182g/mol
  • どういたいしつりょう: 363.08889182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 562
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 126Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300137-0.5g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300137-0.25g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300137-0.1g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28300137-0.05g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28300137-1.0g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28300137-5.0g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28300137-5g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6
5g
$3520.0 2023-09-07
Enamine
EN300-28300137-10g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6
10g
$5221.0 2023-09-07
Enamine
EN300-28300137-2.5g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28300137-10.0g
benzyl N-{1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
2679824-23-6 95.0%
10.0g
$5221.0 2025-03-19

benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate 関連文献

benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamateに関する追加情報

Benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate: A Comprehensive Overview

The compound with CAS No. 2679824-23-6, commonly referred to as benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic applications, particularly in the development of novel drug delivery systems and targeted therapies.

The benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan} moiety within this compound plays a crucial role in its functionality. This segment contributes to the molecule's stability and bioavailability, making it an attractive candidate for drug design. The 1,3-oxathiolane ring structure is particularly noteworthy, as it has been shown to enhance the molecule's ability to penetrate cellular membranes and interact with specific biological targets.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound. Researchers have employed a combination of stereo-selective reactions and advanced purification techniques to achieve high yields of the desired product. The (2R,5S) configuration is critical for maintaining the compound's bioactivity and selectivity. This stereochemistry ensures that the molecule can effectively bind to its intended biological targets without causing off-target effects.

One of the most exciting developments involving this compound is its application in targeted drug delivery systems. By incorporating this compound into nanoparticles or liposomal formulations, researchers have demonstrated improved drug efficacy and reduced systemic toxicity. The benzyl carbamate group serves as a versatile platform for further functionalization, allowing for the attachment of various ligands or imaging agents.

In terms of pharmacological activity, this compound has shown remarkable potential in inhibiting key enzymes involved in inflammatory pathways. Studies conducted in vitro and in vivo have demonstrated its ability to suppress the activity of cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Furthermore, its anti-inflammatory properties have been validated in animal models of arthritis and neuropathic pain.

The oxathiolane ring also contributes significantly to the compound's antioxidant properties. Recent research has revealed that this structure can scavenge free radicals and reduce oxidative stress in cellular systems. This dual functionality—combining anti-inflammatory and antioxidant effects—positions the compound as a multi-targeted therapeutic agent with broad applications in treating chronic inflammatory diseases.

Another area of interest is the compound's potential in cancer therapy. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines by targeting key oncogenic pathways. The benzyl carbamate group has been implicated in modulating drug resistance mechanisms, making it a promising candidate for overcoming chemotherapy resistance in cancer treatment.

The synthesis and characterization of this compound have been extensively documented in recent scientific literature. Researchers have utilized advanced spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular structure and purity. These studies have provided valuable insights into the compound's physicochemical properties, including its solubility, stability under physiological conditions, and metabolic profile.

In conclusion, benzyl N-{1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan}carbamate represents a cutting-edge advancement in medicinal chemistry. Its unique structural features and diverse pharmacological activities make it a valuable tool for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, it holds great promise for addressing unmet medical needs across various disease states.

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